molecular formula C21H19NOS B11064897 N-(diphenylmethyl)-2-(methylsulfanyl)benzamide

N-(diphenylmethyl)-2-(methylsulfanyl)benzamide

Cat. No.: B11064897
M. Wt: 333.4 g/mol
InChI Key: RLKVUEBKCPRUOZ-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-(methylsulfanyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a diphenylmethyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-(methylsulfanyl)benzamide typically involves multiple steps. One common method is the Buchwald-Hartwig coupling reaction, which involves the reaction of a halogenated benzamide with a diphenylmethylamine in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as toluene or dimethylformamide (DMF) and a temperature range of 80-120°C.

Industrial Production Methods

For industrial production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of reagents and catalysts is also crucial to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; reactions often require a base like triethylamine and are conducted at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(diphenylmethyl)-2-(methylsulfanyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-(methylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The diphenylmethyl group enhances its binding affinity to hydrophobic pockets in proteins, while the methylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylmethylene)benzamide
  • N-(phenylsulfonyl)benzamide
  • N-(methylsulfanyl)methylbenzamide

Uniqueness

N-(diphenylmethyl)-2-(methylsulfanyl)benzamide is unique due to the presence of both the diphenylmethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H19NOS

Molecular Weight

333.4 g/mol

IUPAC Name

N-benzhydryl-2-methylsulfanylbenzamide

InChI

InChI=1S/C21H19NOS/c1-24-19-15-9-8-14-18(19)21(23)22-20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H,22,23)

InChI Key

RLKVUEBKCPRUOZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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